5,5-Dimethyl-1,3-thiazolidine-2,4-dione

Descripción general

Descripción

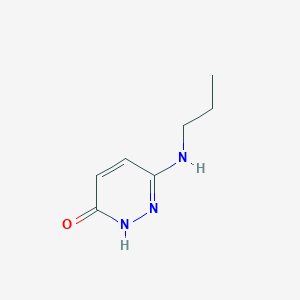

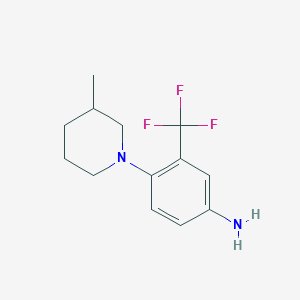

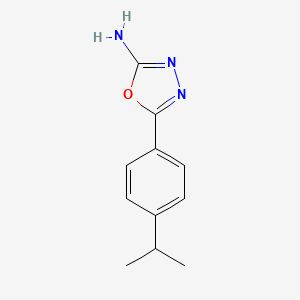

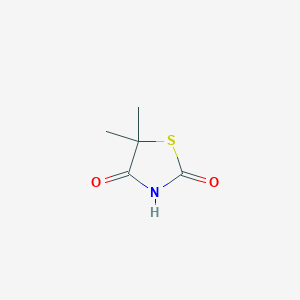

5,5-Dimethyl-1,3-thiazolidine-2,4-dione is a heterocyclic compound with the molecular formula C₅H₇NO₂S. It is a five-membered ring structure containing sulfur and nitrogen atoms, which contribute to its unique chemical properties. This compound is known for its diverse applications in medicinal chemistry and organic synthesis.

Mecanismo De Acción

Target of Action

The primary target of 5,5-Dimethyl-1,3-thiazolidine-2,4-dione is the peroxisome proliferator-activated receptor-γ (PPAR-γ) . PPAR-γ is a major class of insulin sensitizers and plays a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation .

Mode of Action

This compound exhibits its biological response by stimulating the PPAR-γ receptor . This stimulation leads to exceptional anti-hyperglycemic actions without producing hypoglycemia .

Biochemical Pathways

The compound mediates the formation of UDP-MurNAc-pentapeptide through the stepwise additions of MurC (L-alanine), MurD (D-glutamic acid), a diamino acid which is generally a meso-diaminopimelic acid, or MurE (L-lysine) and MurF (dipeptide D-Ala-D-Ala) to the D-lactoyl group of UDP-N-acetylmuramic acid .

Pharmacokinetics

Thiazolidine derivatives, in general, have been synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry to improve their selectivity, purity, product yield, and pharmacokinetic activity .

Result of Action

The compound exhibits diverse biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity . In antioxidant evaluation studies, one of the analogues of this compound was found to be the most active molecule .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that the compound should be stored at room temperature and users should avoid breathing dust and contact with skin and eyes .

Análisis Bioquímico

Biochemical Properties

5,5-Dimethyl-1,3-thiazolidine-2,4-dione plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the peroxisome proliferator-activated receptor gamma (PPAR-γ), a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism . By binding to PPAR-γ, this compound enhances insulin sensitivity and modulates the transcription of genes involved in glucose uptake and fatty acid storage .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In adipocytes, it promotes the differentiation of preadipocytes into mature adipocytes, thereby increasing the storage of fatty acids . In muscle cells, it enhances glucose uptake by upregulating the expression of glucose transporter type 4 (GLUT4) on the cell membrane . Additionally, this compound influences cell signaling pathways, such as the insulin signaling pathway, and modulates gene expression related to glucose and lipid metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with PPAR-γ. This binding leads to the activation of PPAR-γ, which then forms a heterodimer with the retinoid X receptor (RXR). This binding results in the transcriptional activation or repression of genes involved in glucose and lipid metabolism . Additionally, this compound may inhibit or activate other enzymes, further influencing metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under normal storage conditions . Its degradation products and long-term effects on cellular function have been studied in both in vitro and in vivo settings. Over extended periods, this compound has been shown to maintain its efficacy in modulating glucose and lipid metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively enhances insulin sensitivity and glucose uptake without significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and weight gain have been observed . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as PPAR-γ and influences metabolic flux and metabolite levels . The compound’s role in modulating glucose and lipid metabolism is particularly significant, as it enhances the storage of fatty acids in adipocytes and increases glucose uptake in muscle cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target tissues, such as adipose tissue and muscle . The compound’s distribution is crucial for its therapeutic effects, as it ensures that the active compound reaches the sites of action.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . In particular, its localization to the nucleus is critical for its interaction with PPAR-γ and subsequent transcriptional regulation of target genes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethyl-1,3-thiazolidine-2,4-dione typically involves the reaction of thiazolidine-2,4-dione with methylating agents. One common method is the alkylation of thiazolidine-2,4-dione using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. This method ensures high yield and purity of the compound. The process typically includes the use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.

Análisis De Reacciones Químicas

Types of Reactions: 5,5-Dimethyl-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound into thiazolidine derivatives using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base such as triethylamine.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Substituted thiazolidine-2,4-dione derivatives.

Aplicaciones Científicas De Investigación

5,5-Dimethyl-1,3-thiazolidine-2,4-dione has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential as an antidiabetic agent due to its ability to modulate glucose metabolism.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Comparación Con Compuestos Similares

Thiazolidine-2,4-dione: Lacks the dimethyl substitution at the 5-position, resulting in different chemical and biological properties.

2,4-Thiazolidinedione: Another thiazolidine derivative with distinct pharmacological activities.

Uniqueness: 5,5-Dimethyl-1,3-thiazolidine-2,4-dione is unique due to its specific substitution pattern, which enhances its stability and reactivity compared to other thiazolidine derivatives. This makes it a valuable compound in various research and industrial applications.

Propiedades

IUPAC Name |

5,5-dimethyl-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2S/c1-5(2)3(7)6-4(8)9-5/h1-2H3,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWXNEBLQDNYFMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(=O)S1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70536907 | |

| Record name | 5,5-Dimethyl-1,3-thiazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70536907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3324-15-0 | |

| Record name | 5,5-Dimethyl-1,3-thiazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70536907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.